Ethyl 3-hydroxycyclobutanecarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 3-hydroxycyclobutanecarboxylate involves the reduction of ethyl 3-oxocyclobutanecarboxylate. This reaction is typically carried out using sodium borohydride (NaBH4) as the reducing agent in a solvent such as ethanol or tetrahydrofuran (THF) at low temperatures . The reaction mixture is stirred at room temperature for a specified period before being quenched with water and extracted with an organic solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods would involve optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxycyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further reduce the hydroxyl group to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 3-hydroxycyclobutanecarboxylate and its derivatives have various scientific research applications, including:
Chemical Reactions and Synthesis: This compound plays a significant role in various chemical reactions and synthesis processes, such as the hydrolysis and decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates.
Polymer Chemistry and Material Synthesis: It serves as a monomer in free radical polymerization, producing materials with excellent thermal stability and optical clarity.
Medicinal Chemistry: This compound is used as a building block for synthesizing complex molecules, including fluorinated fused heterocyclic compounds.
Crystal Engineering and Supramolecular Chemistry: It is utilized in crystal engineering and supramolecular chemistry for forming complex molecular structures.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxycyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that the compound can participate in various chemical reactions, leading to the formation of different products. These reactions can involve changes in molecular structure, such as oxidation, reduction, and substitution, which can affect the compound’s properties and reactivity.
Comparison with Similar Compounds
Ethyl 3-hydroxycyclobutanecarboxylate can be compared with other similar compounds, such as:
- Ethyl 2-(3-hydroxycyclobutyl)acetate
- cis-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate
- trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate
- cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
These compounds share similar structural features but differ in their specific functional groups and stereochemistry . The uniqueness of this compound lies in its specific hydroxyl and ester functional groups, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 3-hydroxycyclobutane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVUZBJHOAPDGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938085 | |
Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17205-02-6, 160351-88-2 | |
Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ethyl rac-(1R,3R)-3-hydroxycyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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